2,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound featuring a combination of multiple functional groups. This compound incorporates aromatic systems, sulfonamide groups, and methoxy groups, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves several key steps:
Synthesis of the thiophene-2-sulfonyl precursor.
Formation of the tetrahydroquinoline core via a Pictet-Spengler reaction.
Introduction of the 2,4-dimethoxybenzene moiety.
Final coupling of the sulfonyl groups.
Industrial Production Methods: : Industrial-scale production often leverages automated continuous flow reactors to enhance reaction efficiency, yield, and purity while ensuring the reaction conditions are tightly controlled to prevent decomposition of sensitive intermediates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thiophene moiety may undergo oxidation to form sulfoxides or sulfones.
Reduction: : Reduction of the sulfonyl group to thiol might be possible under strong reducing conditions.
Substitution: : Electrophilic aromatic substitution on the benzene ring or nucleophilic substitution on the sulfonamide group is common.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like m-chloroperbenzoic acid.
Reduction: : Reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: : Formation of thiophene sulfoxides or sulfones.
Reduction: : Conversion to thiol derivatives.
Substitution: : Various substituted benzene derivatives.
Scientific Research Applications
2,4-Dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide finds applications in several research domains:
Chemistry: : As a building block in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: : Explored for therapeutic properties, possibly as a novel anti-inflammatory or anticancer agent.
Industry: : Utilized in the development of new materials, such as advanced polymers or coatings.
Mechanism of Action
Mechanism: : The mechanism of action of this compound could involve interactions with specific molecular targets, such as enzymes or receptors, leading to altered biochemical pathways. It may exert its effects through inhibition or activation of these targets.
Molecular Targets and Pathways
Interaction with sulfonamide-sensitive enzymes.
Modulation of signal transduction pathways involving aromatic and sulfonamide groups.
Comparison with Similar Compounds
Comparison: : Similar compounds might include other sulfonamide-based molecules or tetrahydroquinoline derivatives. What sets this compound apart is its unique combination of functional groups, providing a distinctive set of chemical and biological properties.
List of Similar Compounds
Sulfanilamide: : A simpler sulfonamide with antibiotic properties.
Tetramethylthiophene: : A related thiophene derivative.
N-Methylquinolinium: : A structurally related tetrahydroquinoline.
Overall, the unique structural features of 2,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide drive its diverse range of applications and reactivity in various fields of scientific research.
Properties
IUPAC Name |
2,4-dimethoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S3/c1-28-17-8-10-20(19(14-17)29-2)31(24,25)22-16-7-9-18-15(13-16)5-3-11-23(18)32(26,27)21-6-4-12-30-21/h4,6-10,12-14,22H,3,5,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHIPIXTLYRAJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.